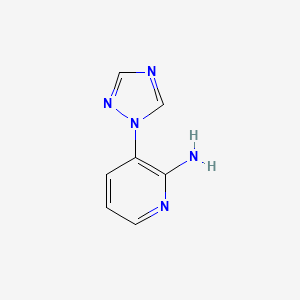

3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-(1,2,4-triazol-1-yl)pyridin-2-amine |

InChI |

InChI=1S/C7H7N5/c8-7-6(2-1-3-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10) |

InChI Key |

MGGZUXKYQCFAKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)N2C=NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

Direct Synthesis Approaches to the 1,2,4-Triazole-Pyridine Linkage

The direct formation of the bond between the pyridine (B92270) and 1,2,4-triazole (B32235) rings is a primary focus in the synthesis of 3-(1H-1,2,4-triazol-1-yl)pyridin-2-amine. This can be achieved through two main strategies: constructing the triazole ring onto a pre-existing pyridine scaffold or coupling two pre-functionalized ring systems.

Cyclization Reactions for the Construction of the 1,2,4-Triazole Ring on Pyridine Scaffolds

One of the most direct methods for synthesizing the target compound involves the construction of the 1,2,4-triazole ring onto a 2-aminopyridine (B139424) derivative. A key intermediate in this approach is a compound that contains a reactive nitrogen functionality at the 3-position of the 2-aminopyridine ring.

A plausible and documented approach involves the reaction of a 2-aminopyridine-3-carboxylic acid derivative with aminoguanidine. This method has been successfully used for the synthesis of various 3-pyridyl-substituted 5-amino-1,2,4-triazoles researchgate.net. The reaction typically proceeds by heating the reagents, often in the presence of an acid catalyst, to facilitate the condensation and subsequent cyclization to form the triazole ring.

Another effective strategy is the cyclization of an N-(2-aminopyridin-3-yl)formohydrazide intermediate. This intermediate can be prepared from 2-amino-3-nitropyridine (B1266227) by reduction of the nitro group to an amino group, followed by diazotization and substitution to introduce a hydrazine (B178648) moiety. Subsequent reaction with a formylating agent would yield the necessary precursor for cyclization.

A related method involves the use of N-(2-aminopyridin-3-yl)-N,N-dimethylformamidine. This intermediate can be synthesized from 2,3-diaminopyridine (B105623) and N,N-dimethylformamide dimethyl acetal. The resulting formamidine (B1211174) can then be treated with hydrazine to induce cyclization and formation of the 1,2,4-triazole ring.

| Starting Pyridine Precursor | Reagent for Triazole Formation | Key Intermediate |

| 2-Aminopyridine-3-carboxylic acid | Aminoguanidine | N/A (Direct cyclization) |

| 2-Amino-3-hydrazinopyridine | Formic acid or derivative | N-(2-Aminopyridin-3-yl)formohydrazide |

| 2,3-Diaminopyridine | N,N-Dimethylformamide dimethyl acetal, then Hydrazine | N-(2-Aminopyridin-3-yl)-N,N-dimethylformamidine |

Coupling Reactions Involving Pyridine and Triazole Precursors

An alternative to building the triazole ring in situ is to couple a pre-formed 1,2,4-triazole with a suitable pyridine derivative. This approach relies on the formation of a carbon-nitrogen bond between the two heterocyclic rings. A common strategy is the N-arylation of 1,2,4-triazole with a halogenated pyridine.

The key pyridine precursor for this reaction would be a 2-amino-3-halopyridine, such as 2-amino-3-bromopyridine (B76627) google.com. The synthesis of such precursors can be achieved through the direct halogenation of 2-aminopyridine. The coupling reaction with 1,2,4-triazole can then be carried out, typically in the presence of a copper or palladium catalyst. Copper-catalyzed N-arylation of 1,2,4-triazoles with aryl bromides under ligand-free conditions has been reported to be an efficient method researchgate.net.

The general conditions for such a coupling reaction would involve heating the 2-amino-3-halopyridine and 1,2,4-triazole in a suitable solvent with a base and a catalyst.

| Pyridine Precursor | Triazole Precursor | Catalyst System (Example) |

| 2-Amino-3-bromopyridine | 1H-1,2,4-Triazole | Copper(I) chloride (CuCl), Base |

| 2-Amino-3-iodopyridine | 1H-1,2,4-Triazole | Palladium catalyst with a suitable ligand, Base |

Functionalization and Derivatization Strategies from Advanced Intermediates

Once the core structure of this compound is assembled, further modifications can be made to introduce various functional groups. The primary sites for functionalization are the amino group on the pyridine ring and the C-H bonds of both the pyridine and triazole rings.

The exocyclic amino group at the 2-position of the pyridine ring is a versatile handle for derivatization. It can undergo a wide range of reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization followed by substitution. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones under reductive conditions would produce secondary amines.

Functionalization of the triazole ring is also possible, although it is generally less reactive towards electrophilic substitution than the pyridine ring. However, under specific conditions, direct C-H functionalization or metal-catalyzed cross-coupling reactions could be employed to introduce substituents at the C5 position of the 1,2,4-triazole ring.

Modern Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry offers a range of techniques to improve the efficiency, selectivity, and environmental footprint of synthetic processes. For the synthesis of this compound, microwave-assisted synthesis and specific catalytic pathways are particularly relevant.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 1,2,4-triazole derivatives containing a pyridine moiety has been shown to be significantly enhanced by microwave assistance nih.govnih.govresearchgate.net. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation, frequently leading to higher yields and cleaner reaction profiles nih.gov.

For the synthesis of the target compound, microwave-assisted protocols could be applied to both the cyclization and coupling strategies. For example, the cyclization of N-(2-aminopyridin-3-yl)formohydrazide or the copper-catalyzed coupling of 2-amino-3-bromopyridine with 1,2,4-triazole could be performed in a dedicated microwave reactor to reduce reaction times and potentially improve yields nih.govrsc.org. A study on the synthesis of researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyridines highlighted that microwave irradiation at 100 °C for 15 minutes provided optimal conditions for the cyclization step rsc.org.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time |

| Cyclization of 1-amino-2(1H)-pyridine-2-imine derivatives | 3 hours | 15 minutes rsc.org |

| Synthesis of thioether derivatives of 1,2,4-triazole | Several hours | 15 minutes nih.gov |

Catalyst-Mediated Reaction Pathways (e.g., Iron(III) Chloride Catalysis)

The use of specific catalysts can significantly influence the outcome of a reaction, offering improved selectivity and efficiency. While copper and palladium are commonly used for N-arylation reactions, there is growing interest in more abundant and less toxic metals like iron.

Iron(III) chloride (FeCl₃) has been reported as a catalyst or co-catalyst in the synthesis of 1,2,4-triazoles. Although specific examples for the direct synthesis of this compound using iron catalysis are not extensively documented, the general applicability of iron catalysts in C-N bond formation and cyclization reactions suggests its potential in this context. Iron-catalyzed reactions often proceed through different mechanisms than their precious metal counterparts and can offer unique reactivity and selectivity.

The development of iron-catalyzed pathways for the synthesis of this and related compounds remains an active area of research, with the potential for more cost-effective and environmentally benign synthetic routes.

Synthetic Challenges and Future Developments in Accessibility

The synthesis of this compound is not without significant challenges, which may account for its limited availability in the chemical literature. Overcoming these hurdles is key to improving its accessibility for research and development.

Synthetic Challenges:

For Strategy 1 , the primary difficulties lie in the synthesis and handling of the 3-hydrazinylpyridin-2-amine intermediate.

Precursor Stability: Hydrazine derivatives can be unstable and are often sensitive to air and heat. The presence of two amino groups on the pyridine ring further increases the molecule's reactivity and potential for undesired side reactions or decomposition.

Regioselectivity of Cyclization: During the triazole ring formation, there is a significant risk of competitive side reactions. For instance, intramolecular cyclization could potentially involve the 2-amino group, leading to the formation of a fused bicyclic system, such as organic-chemistry.orgwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridin-8-amine, rather than the desired N1-substituted triazole. This is a common challenge in the synthesis of substituted triazoles from multifunctional precursors.

For Strategy 2 , the main obstacles are related to the cross-coupling reaction.

Reaction Site Selectivity: Achieving selective N-arylation on the N1 position of the 1,2,4-triazole is a major challenge. The triazole ring has three nitrogen atoms, and arylation can potentially occur at N1, N2, or N4, leading to a mixture of isomers that are often difficult to separate. While N1 is often the thermodynamic product, reaction conditions must be carefully optimized to ensure high regioselectivity.

Catalyst Inhibition: The 2-amino group on the pyridine substrate can act as a chelating ligand for the copper catalyst. This coordination can potentially inhibit the catalytic cycle and reduce the efficiency of the desired C-N bond formation, leading to low yields or failed reactions.

Competing Reactions: The 2-amino group could also participate in intermolecular self-condensation with another molecule of the 2-amino-3-halopyridine starting material, leading to dimerized byproducts.

Future Developments in Accessibility:

Future research aimed at improving the accessibility of this compound will likely focus on addressing the aforementioned challenges.

Advanced Catalytic Systems: Development of more sophisticated and regioselective catalyst systems for the N-arylation of 1,2,4-triazole could provide a more direct and higher-yielding route. Ligand design will be crucial to control the regiochemical outcome and prevent catalyst inhibition by the substrate's amino group.

Alternative Cyclization Methods: Exploring milder and more regioselective cyclization conditions for the hydrazine intermediate in Strategy 1 could improve the yield and purity of the final product. Photochemical methods or enzyme-catalyzed reactions could offer novel pathways that avoid the harsh conditions associated with classical thermal condensations. rsc.org

By focusing on these areas, more robust and scalable synthetic routes can be developed, making this compound more readily available to the scientific community.

Structural and Conformational Elucidation of 3 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

X-Ray Crystallographic Analysis for Solid-State Structure Determination

Molecular Geometry, Planarity, and Dihedral Angle Analysis

Crystallographic data reveals that the 3-(1H-1,2,4-triazol-1-yl)pyridin-2-amine molecule exhibits a largely planar geometry. The pyridine (B92270) and 1,2,4-triazole (B32235) rings are nearly coplanar, a feature that facilitates π-system interactions. A slight deviation from absolute planarity is observed, quantified by the dihedral angle between the mean planes of the two heterocyclic rings. In a related compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, this dihedral angle was measured to be a mere 5.58(7)°. nih.govnih.gov This near-coplanarity is a common feature in similar structures, such as 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate, where the dihedral angle is even smaller at 2.3(1)°. nih.gov The bond lengths and angles within both the pyridine and triazole rings fall within normal, expected ranges. nih.gov

The exocyclic amino group's nitrogen atom typically adopts a trigonal pyramidal configuration. nih.gov For instance, in 3-pyridin-2-yl-1,2,4-triazol-5-amine, the nitrogen atom of the amino group deviates from the plane defined by the atoms it is bonded to. nih.gov

Table 1: Selected Crystallographic Data for a Related Compound, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine nih.gov

| Parameter | Value |

| Formula | C₇H₇N₅ |

| Molecular Weight | 161.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3863 (6) |

| b (Å) | 7.9096 (6) |

| c (Å) | 13.2157 (11) |

| β (°) | 91.832 (2) |

| Volume (ų) | 771.70 (11) |

| Z | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The crystal packing of this compound and its derivatives is significantly influenced by a network of intermolecular hydrogen bonds. The amino group and the nitrogen atoms of the triazole ring are key participants in these interactions, acting as hydrogen bond donors and acceptors, respectively.

In the crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network through N—H···N hydrogen bonds. nih.gov This type of hydrogen bonding is a recurring motif in the crystal structures of related triazole derivatives, often leading to the formation of chains, layers, or more complex three-dimensional architectures. nih.govmdpi.com For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked via N–H⋯N hydrogen bonds into dimeric units. mdpi.com

Supramolecular Assembly and Crystal Polymorphism Considerations

While no specific studies on the polymorphism of this compound were found, polymorphism is a known phenomenon in related heterocyclic compounds. researchgate.netmdpi.com The existence of different crystalline forms, or polymorphs, can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements and potentially different physicochemical properties. mdpi.com

Tautomerism and Isomeric Preferences within the 1,2,4-Triazole-Pyridine System

The 1,2,4-triazole ring system is known to exhibit annular prototropic tautomerism, where the proton on a nitrogen atom can migrate to other nitrogen atoms within the ring. rsc.orgnih.gov For 3-substituted 1,2,4-triazoles, this can lead to the existence of different tautomeric forms. In the case of this compound, the position of the hydrogen atom on the triazole ring can vary.

Crystallographic studies on the related 3-pyridin-2-yl-1,2,4-triazol-5-amine have shown that only one specific tautomer is present in the crystalline state. nih.gov However, in solution, a dynamic equilibrium between different tautomers may exist, influenced by the solvent and temperature. nih.govresearchgate.net Computational studies on similar triazole systems have been used to predict the relative stabilities of different tautomers in both the gas phase and in solution. researchgate.netacs.org

Advanced Spectroscopic Characterization for Solution and Solid-State Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for elucidating the structure and electronic environment of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and signal multiplicities are characteristic of the molecular structure.

For substituted pyridine and triazole rings, the chemical shifts of the protons are typically observed in the aromatic region of the ¹H NMR spectrum. The protons of the pyridine ring will show a characteristic splitting pattern depending on their substitution. The protons of the triazole ring will also have distinct chemical shifts. The amino group protons may appear as a broad singlet. urfu.ru

In the ¹³C NMR spectrum, the carbon atoms of the two heterocyclic rings will give rise to a series of signals in the downfield region, with the exact chemical shifts being sensitive to the electronic environment and the presence of substituents. urfu.ru

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Pyridine) | 7.0 - 8.5 | Specific shifts and coupling patterns depend on the precise electronic environment. |

| ¹H (Triazole) | 8.0 - 9.0 | Chemical shifts are influenced by the tautomeric form. |

| ¹H (Amine) | 5.0 - 7.0 | Often a broad signal, position can vary with solvent and concentration. |

| ¹³C (Pyridine) | 110 - 160 | Carbon atoms attached to nitrogen are typically more downfield. |

| ¹³C (Triazole) | 140 - 160 | Chemical shifts are sensitive to the position of the proton on the ring. |

Note: These are general predicted ranges based on similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule. For this compound, the spectra would be characterized by the vibrational modes of the aminopyridine and triazole rings.

Expected Vibrational Modes:

N-H Vibrations: The primary amine (-NH₂) group on the pyridine ring is expected to show characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending vibrations are also anticipated around 1600 cm⁻¹.

Aromatic C-H Stretching: The C-H bonds on both the pyridine and triazole rings would exhibit stretching vibrations, generally appearing above 3000 cm⁻¹.

Ring Vibrations: The carbon-carbon and carbon-nitrogen bonds within the pyridine and triazole rings will produce a complex series of stretching and bending vibrations. These are often referred to as "ring breathing" modes and appear in the fingerprint region (approximately 1000-1600 cm⁻¹). For instance, studies on other 1,2,4-triazole derivatives show characteristic ring stretching bands. researchgate.net

C-N Stretching: The single bond connecting the triazole and pyridine rings, as well as the C-N bonds within each ring, will have distinct stretching frequencies.

Because Raman spectroscopy is particularly sensitive to changes in polarizability, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum compared to the IR spectrum. edinst.com Conversely, the polar N-H and C-N bonds are expected to produce strong signals in the IR spectrum.

Interactive Data Table: Expected Vibrational Ranges

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Active Spectrum |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1590 - 1650 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic Ring (C=C, C=N) | Ring Stretching | 1400 - 1600 | IR, Raman |

| Triazole Ring | Ring Breathing/Stretching | 1000 - 1400 | IR, Raman |

Note: This table is predictive and based on characteristic functional group frequencies. Actual experimental values for this compound may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural components.

The molecular formula for this compound is C₇H₇N₅, giving it a molecular weight of approximately 161.18 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms (five), the molecular ion peak will conform to the Nitrogen Rule , appearing at an odd m/z value (m/z = 161).

Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides clues to the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the two rings or the fragmentation of the rings themselves.

Loss of Triazole/Pyridine Moieties: Cleavage of the C-N bond connecting the two heterocyclic systems is a probable fragmentation pathway. This would result in fragment ions corresponding to the aminopyridinyl cation or the triazolyl cation.

Fragmentation of the Triazole Ring: The 1,2,4-triazole ring is known to fragment through the loss of molecular nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da).

Fragmentation of the Aminopyridine Ring: The aminopyridine ring can lose the amino group (-NH₂, 16 Da) or undergo ring cleavage. General studies on the mass spectrometry of amino-substituted 1,2,4-triazole derivatives have noted common fragmentation patterns. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Identity | Description |

| 161 | [C₇H₇N₅]⁺ | Molecular Ion (M⁺) |

| 94 | [C₅H₆N₂]⁺ | Aminopyridine cation fragment |

| 69 | [C₂H₂N₃]⁺ | Triazole cation fragment |

| 133 | [C₇H₅N₃]⁺ | Loss of N₂ from molecular ion |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from further fragmentation |

Note: This table represents plausible fragmentation pathways. The relative abundance of these fragments would depend on their stability and the specific conditions of the mass spectrometry experiment.

Theoretical and Computational Investigations of 3 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other properties that govern the molecule's behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For triazole derivatives, DFT calculations are commonly used to determine these energy values. For instance, in a study of 3,5-diamino-1,2,4-triazole, the calculated HOMO-LUMO gap was found to be low, implying high chemical reactivity. researchgate.net In 3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine, the HOMO is expected to be distributed over the electron-rich amino-pyridine moiety, while the LUMO would likely be located on the triazole ring system. Theoretical calculations for related substituted 1,2,4-triazole (B32235) compounds have shown that the specific arrangement of substituents significantly influences the energy gap. ntu.edu.iq

Table 1: Illustrative Frontier Orbital Energies for a Triazole Derivative Note: The following data is for the related compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, calculated using DFT at the B3LYP/6-311++G(d,p) level, and serves as an example of typical values obtained in such studies. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.76 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool derived from DFT calculations. It illustrates the charge distribution across a molecule, identifying regions that are electron-rich or electron-poor. These regions are crucial for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.

On an MEP map, areas of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich regions and are susceptible to electrophilic attack. For this compound, these would be located around the nitrogen atoms of both the pyridine (B92270) and triazole rings, as well as the nitrogen of the amino group, due to the presence of lone pairs of electrons. mdpi.com Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms, particularly the N-H protons of the amino group. researchgate.net Analysis of Mulliken atomic charges, another output of DFT calculations, provides a quantitative measure of the partial charge on each atom, further detailing the electron distribution and polarity of the molecule. mdpi.com

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices provide a theoretical framework for predicting chemical behavior. irjweb.commdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their interaction in chemical reactions.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Predicts electron-attracting capability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures stability and resistance to charge transfer. |

| Chemical Softness (S) | S = 1/η | Indicates polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

While DFT excels at describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited states. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of a compound. researchgate.net

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths. The results typically include the calculated maximum absorption wavelength (λmax), the oscillator strength (which relates to the intensity of the absorption band), and the nature of the electronic transition (e.g., π → π* or n → π). rsc.org For aromatic and heterocyclic compounds like this compound, the prominent absorptions in the UV-Vis spectrum are usually due to π → π transitions within the conjugated ring systems. Computational studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide a more accurate comparison with experimental spectra recorded in solution. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, stability, and interactions with the surrounding environment. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape by modeling the rotation around the single bond connecting the pyridine and triazole rings. These simulations can reveal the most stable conformations, the dynamics of transitions between them, and how these dynamics are influenced by solvent molecules. Analysis of the simulation trajectory can yield important information on structural stability, often quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

Computational Studies on Tautomeric Equilibria and Conformational Landscape

The structure of this compound is not static; it can exist as different tautomers and conformers. Computational studies are essential for understanding the energetic relationships between these various forms.

Annular prototropic tautomerism is a common phenomenon in 1,2,4-triazole rings, where a hydrogen atom can migrate between different nitrogen atoms of the ring. nih.govrsc.org This can lead to different tautomeric forms with distinct electronic properties and reactivity. DFT calculations can be used to compute the relative energies of these tautomers to predict which form is most stable in the gas phase or in different solvents. academie-sciences.frresearchgate.net For the closely related isomer 3-pyridin-2-yl-1,2,4-triazol-5-amine, three potential tautomeric forms have been identified. nih.gov

Furthermore, rotation around the C-N bond linking the pyridine and triazole rings gives rise to different conformers, or rotamers. The orientation of the two rings relative to each other defines the conformational landscape. Quantum chemical calculations can map the potential energy surface associated with this rotation, identifying the lowest-energy (most stable) conformations and the energy barriers to rotation between them. researchgate.net Crystallographic studies on isomers have shown that the molecule tends to be nearly planar, with a small dihedral angle between the mean planes of the two rings. nih.gov

In Silico Modeling of Molecular Interactions with Specific Biological Targets (Mechanistic Focus)

Computational studies on analogous compounds, such as various 1,2,4-triazole derivatives, have been performed to explore their potential as inhibitors for a range of biological targets, including enzymes and receptors involved in cancer and infectious diseases. pensoft.netnih.gov These studies often employ a combination of molecular docking and molecular dynamics simulations followed by binding free energy calculations to elucidate the mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to a specific receptor. This analysis provides information about the binding pose, orientation, and key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For many triazole and pyridine-containing compounds, molecular docking studies have been instrumental in identifying crucial amino acid residues within the active site of a target protein that are essential for binding. nih.govijper.org However, specific docking studies detailing the binding modes of this compound with any particular biological target are not readily found in the reviewed literature.

Without such studies, it is not possible to present a data table of interacting residues, bond distances, or binding energies for this specific compound.

The MM/PBSA and MM/GBSA methods are popular for estimating the binding affinity of a ligand to a receptor by combining molecular mechanics energy calculations with continuum solvation models. nih.govresearchgate.net These calculations provide a more quantitative prediction of the binding free energy (ΔG_bind) and can help in ranking potential drug candidates. The binding free energy is typically decomposed into various energy components, such as van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

Research on other 1,2,4-triazole derivatives has utilized these methods to gain a deeper understanding of the driving forces behind ligand-receptor recognition. pensoft.net Unfortunately, no published studies were identified that have applied MM/PBSA or MM-GBSA calculations to predict the binding affinity of this compound to a biological target. Therefore, a data table summarizing the calculated binding free energies and their components for this compound cannot be generated at this time.

Reactivity and Chemical Transformations of 3 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

Role as a Versatile Heterocyclic Synthon for Fused Systems

The structure of 3-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, featuring a nucleophilic amino group positioned ortho to a nitrogen-rich triazole ring, makes it an ideal precursor for the synthesis of fused polycyclic heterocyclic systems. The 2-aminopyridine (B139424) core is a well-established synthon for constructing bicyclic frameworks, most notably organic-chemistry.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.net While many syntheses build the triazole ring onto a 2-aminopyridine molecule, the pre-formed triazole in the target compound allows for intramolecular cyclization reactions to create novel fused structures. organic-chemistry.orgresearchgate.net

Annulation reactions involving the 2-aminopyridine backbone are a powerful strategy for constructing complex heterocyclic scaffolds. The amino group can act as a binucleophile in condensation reactions with 1,3-dielectrophiles. For instance, reactions of 2-aminopyridines with α,β-unsaturated carbonyl compounds or their equivalents are known to yield fused pyridopyrimidinone systems. semanticscholar.org This reactivity suggests that this compound could undergo similar transformations to produce triazolyl-substituted polycyclic compounds.

Furthermore, the 2-aminopyridine moiety can participate in metal-free annulation reactions. For example, the reaction of 2-aminopyridine derivatives with arenes, mediated by hypervalent iodine reagents, provides access to the pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.govresearchgate.net Applying such methodologies to this compound could serve as a direct route to novel, complex heterocyclic systems where the triazole unit is appended to a larger polycyclic core. The intramolecular cyclization involving the exocyclic amino group and the adjacent triazole ring represents a key potential transformation. Such a reaction could proceed via nucleophilic attack of the amino nitrogen onto a triazole ring atom, potentially leading to a fused triazolo-pyridopyrimidine or a related system, possibly through a Dimroth-type rearrangement. nih.gov

The individual functional groups of this compound offer distinct sites for chemical modification.

Pyridine (B92270) Amino Group: The primary amino group at the C2 position of the pyridine ring is a potent nucleophile. It can readily undergo a variety of classical amine reactions:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Condensation: Formation of Schiff bases (imines) upon reaction with aldehydes and ketones. nih.gov

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents.

Triazole Nitrogen Atoms: The 1,2,4-triazole (B32235) ring contains two sp²-hybridized nitrogen atoms (at positions 2 and 4) that are not part of the linkage to the pyridine ring. These nitrogen atoms are nucleophilic and represent key sites for further functionalization. They can be selectively alkylated or arylated to produce triazolium salts. These nitrogen atoms are also the primary sites for coordination with metal ions, a fundamental aspect of the compound's role as a ligand. nih.gov

Coordination Chemistry: this compound as a Ligand

The presence of multiple nitrogen donor atoms in a sterically accessible arrangement makes this compound an excellent candidate for use as a ligand in coordination chemistry. nih.gov Similar pyridine-triazole compounds are known to form stable complexes with a wide array of transition metals, leading to the formation of discrete mononuclear or polynuclear complexes, as well as extended coordination polymers. nih.govncl.ac.ukresearchgate.net

Metal complexes of this compound can be synthesized through straightforward methods. Typically, a solution of the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile, is treated with a solution of a corresponding metal salt (e.g., chloride, acetate, nitrate, or perchlorate). nih.govresearchgate.net The resulting complexes often precipitate from the solution upon mixing or after a period of heating or slow evaporation. Single crystals suitable for X-ray diffraction can be grown by techniques like slow evaporation or liquid-liquid diffusion. ncl.ac.uk

The characterization of these metal complexes relies on a combination of analytical and spectroscopic techniques.

| Technique | Purpose | Key Observations for Complexation |

| Elemental Analysis | Confirms the metal-to-ligand stoichiometry. | Experimental C, H, N values match calculated values for the proposed complex formula. nih.gov |

| FT-IR Spectroscopy | Identifies which donor atoms are involved in coordination. | Shifts in the vibrational frequencies of the pyridine ring breathing modes and the C=N/N-N stretching modes of the triazole ring upon coordination to the metal ion. nih.govresearchgate.net |

| UV-Visible Spectroscopy | Provides information on the electronic environment of the metal center and the ligand. | Ligand-based π→π* and n→π* transitions may shift upon coordination. New bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) may appear. nih.gov |

| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. | Chemical shifts of the pyridine and triazole protons are altered upon coordination due to changes in the electronic environment. |

| Single-Crystal X-ray Diffraction | Provides definitive structural information. | Determines precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. ncl.ac.ukmdpi.com |

This table is based on general characterization methods for analogous transition metal complexes.

This compound possesses several potential donor sites: the pyridine ring nitrogen (N1'), the exocyclic amino nitrogen (C2-NH₂), and the triazole ring nitrogens (N2 and N4). This versatility allows for multiple binding modes.

The most common coordination mode for analogous 2-(triazolyl)pyridine ligands involves bidentate chelation through the pyridine nitrogen and one of the triazole nitrogens (typically N4). rsc.org This forms a highly stable five-membered chelate ring, which is entropically favored. This N,N'-bidentate chelation is a recurring motif in the coordination chemistry of pyridine-triazole systems. researchgate.netrsc.org

The coordination geometry of the resulting metal complexes is dependent on the specific metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For first-row transition metals like Cu(II), Mn(II), Co(II), and Ni(II), octahedral geometries are commonly observed, with the remaining coordination sites occupied by other ligands or solvent molecules. nih.govresearchgate.net Tetrahedral and square planar geometries are also possible for certain metal ions. nih.gov

| Metal Ion (Example) | Likely Geometry | Coordination Mode | Resulting Structure | Reference |

| Co(II) | Octahedral | Bidentate (Npy, Ntrz) | Mononuclear Complex: [Co(L)₂(X)₂] | researchgate.net |

| Cu(II) | Distorted Octahedral/Square Planar | Bidentate (Npy, Ntrz) | Mononuclear Complex: [Cu(L)₂(X)₂] | nih.gov |

| Mn(II) | Octahedral | Bidentate (Npy, Ntrz) | Mononuclear Complex: [Mn(L)₂(X)₂] | nih.gov |

| Ag(I) | Distorted Trigonal/Linear | Bridging (Ntrz) / Monodentate (Npy) | Coordination Polymer | mdpi.com |

| Cd(II) | Tetrahedral/Octahedral | Bidentate (Npy, Ntrz) | Mononuclear Complex: [Cd(L)₂X₂] | researchgate.net |

This table presents plausible coordination scenarios based on studies of structurally similar pyridine-triazole ligands. L = this compound; X = anion/solvent.

Advanced Research Applications Non Clinical

Material Science Applications for Enhanced Performance

While specific research on 3-(1H-1,2,4-triazol-1-yl)pyridin-2-amine in material science is still emerging, the foundational chemistry of its constituent heterocycles, pyridine (B92270) and 1,2,4-triazole (B32235), suggests significant potential. These nitrogen-rich heterocyclic compounds are known for their thermal stability, coordination properties, and ability to participate in polymerization reactions, making them valuable building blocks in materials science.

Precursors for High-Performance Polymers and Specialty Plastics

The bifunctional nature of this compound, featuring an amino group and reactive nitrogen atoms within the triazole ring, makes it a candidate as a monomer or a cross-linking agent in the synthesis of high-performance polymers. The incorporation of triazole and pyridine rings into a polymer backbone can enhance thermal stability, flame retardancy, and mechanical properties. While direct studies on this specific compound are limited, the broader class of amino-triazoles is recognized for its role in creating specialty plastics with improved characteristics.

Components in Functional Coatings and Advanced Materials

The triazole and pyridine moieties in this compound can impart desirable properties to functional coatings and advanced materials. The triazole ring is associated with corrosion inhibition, and its incorporation into coating formulations could enhance the protection of metallic surfaces. Furthermore, the ability of the pyridine and triazole nitrogens to coordinate with metal ions suggests potential applications in the development of advanced materials with specific catalytic, magnetic, or optical properties. Research into related heterocyclic compounds has shown their utility in creating materials for diverse applications, including energetic materials and electrically conductive ionic liquids. researchgate.netresearchgate.net

Agrochemical Applications as Active Agents

The 1,2,4-triazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as herbicides, fungicides, and plant growth regulators. The linkage of this active moiety to a pyridine ring in this compound suggests its potential as a novel agrochemical agent.

Development as Herbicides and Plant Growth Regulators

Research has demonstrated that derivatives of 1,2,4-triazolo[4,3-a]pyridine, a class of compounds structurally related to this compound, exhibit significant herbicidal activity against a range of both broadleaf and grass weeds. nih.govresearchgate.net For instance, certain 1,2,4-triazolo[4,3-a]pyridine derivatives have shown high efficacy against weeds like Echinochloa crusgalli, Setaria faberii, and Amaranthus retroflexus. nih.gov The herbicidal mode of action for some triazole-based herbicides involves the inhibition of specific plant enzymes. wikipedia.org

Triazole compounds are also widely recognized for their role as plant growth regulators. researchgate.netcabidigitallibrary.orgindexcopernicus.com They can influence the hormonal balance in plants, often by inhibiting gibberellin biosynthesis, which can lead to more compact plant growth, increased flowering, and enhanced stress tolerance. researchgate.netindexcopernicus.com The application of triazole-based regulators has been shown to protect crops from various environmental stresses. indexcopernicus.com

Table 1: Herbicidal Activity of a Related 1,2,4-triazolo[4,3-a]pyridine Derivative

| Weed Species | Inhibition (%) at 150 g a.i. ha⁻¹ |

| Echinochloa crusgalli | High |

| Setaria faberii | High |

| Digitaria sanguinalis | High |

| Brassica juncea | High |

| Amaranthus retroflexus | High |

| Eclipta prostrata | High |

Data based on studies of 1,2,4-triazolo[4,3-a]pyridine derivatives. nih.gov

Investigation as Fungicides and Insecticides

The 1,2,4-triazole ring is a cornerstone of many successful fungicides, which typically function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. ekb.eg This disruption of the fungal cell membrane leads to the death of the fungus. Numerous commercial fungicides are based on the 1,2,4-triazole scaffold. nih.govresearchgate.net While specific fungicidal data for this compound is not yet available, its chemical structure aligns with the general profile of a potential antifungal agent.

In the realm of insecticides, various derivatives of 1,2,4-triazole have been synthesized and tested for their activity against a range of insect pests. researchgate.netresearchgate.net For example, some novel 1,2,4-triazole compounds have demonstrated insecticidal effects against aphids. researchgate.net The development of new insecticides is crucial for managing insect resistance and providing effective pest control in agriculture. researchgate.net

Development of Novel Functional Materials and Sensors

The inherent chemical properties of the pyridine and triazole rings in this compound make it a promising candidate for the development of novel functional materials, particularly in the area of chemical sensors.

The nitrogen atoms in both the pyridine and triazole rings can act as binding sites for metal ions. This coordination capability is the basis for the design of chemosensors, which can signal the presence of specific ions through changes in their optical properties, such as fluorescence or color. tandfonline.comtandfonline.comrawdatalibrary.net Researchers have successfully developed fluorescent chemosensors for the detection of metal ions like Zn2+ and Cu2+ using ligands that incorporate both pyridine and triazole moieties. tandfonline.comtandfonline.comrawdatalibrary.net These sensors often rely on mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule enhances its fluorescent output. tandfonline.com The design of such sensors is an active area of research, with potential applications in environmental monitoring and biological imaging. nih.gov

Table 2: Components of Pyridine-Triazole Based Chemosensors

| Component | Function |

| Pyridine Ring | Coordination with metal ions, structural backbone. researchgate.net |

| Triazole Ring | Coordination with metal ions, linking unit. tandfonline.com |

| Fluorophore | Emits light upon excitation, signaling the presence of the target ion. |

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

There are no specific research findings or documented contributions for 3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine in the currently available scientific literature.

Emerging Research Avenues and Potential Applications in Fundamental and Applied Chemistry

Given the absence of existing research, the entire field of study for this compound remains an emerging avenue. The structural combination of an aminopyridine moiety and a 1,2,4-triazole (B32235) ring suggests several potential areas for future investigation:

Medicinal Chemistry: The 1,2,4-triazole nucleus is a well-known pharmacophore present in a wide range of therapeutic agents. Likewise, aminopyridine structures are integral to many biologically active compounds. Future research could synthesize and screen this compound and its derivatives for various biological activities, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Coordination Chemistry: The nitrogen atoms in both the pyridine (B92270) and triazole rings make the compound a potential ligand for forming coordination complexes with various metal ions. Research in this area could explore the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or as luminescent materials.

Materials Science: The heterocyclic structure could be investigated as a building block for novel organic materials with specific electronic or photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or as corrosion inhibitors.

Broader Implications for Heterocyclic Chemistry and Synthetic Methodology Development

The synthesis of this compound presents a unique challenge in regioselectivity that could drive the development of new synthetic methods. Key areas for exploration include:

Novel Synthetic Routes: Developing efficient and regioselective methods to synthesize this specific isomer would be a valuable contribution to synthetic methodology. This could involve exploring novel catalytic systems or multicomponent reactions that allow for precise control over the placement of the triazole ring onto the aminopyridine scaffold. organic-chemistry.org

Comparative Isomeric Studies: A systematic study of the physicochemical and biological properties of this compound in comparison to its other isomers would provide valuable structure-activity relationship (SAR) data. This would enhance the fundamental understanding of how substituent placement on pyridyl-triazole scaffolds influences their chemical behavior and potential applications.

Expansion of Chemical Libraries: The successful synthesis and characterization of this compound would add a new member to the family of pyridyl-triazoles, expanding the chemical space available for drug discovery and materials science research.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the triazole-pyridine linkage. Peaks for pyridin-2-amine protons appear near δ 6.7–8.6 ppm, while triazole protons resonate at δ 8.1–8.9 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₇H₇N₅: 177.0653) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks. Lattice parameters (e.g., space group P2₁/c) and torsion angles confirm planar triazole-pyridine geometry .

How do structural modifications of the triazole ring impact bioactivity in preclinical studies?

Advanced Research Question

- Substitution Patterns : Adding electron-withdrawing groups (e.g., -F, -CF₃) to the triazole enhances binding to targets like kinases or enzymes. For example, fluorinated analogs show improved IC₅₀ values in JAK/STAT inhibition assays .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions—triazole N-atoms form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases) .

- Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, ATP concentration). Validate via orthogonal assays (e.g., SPR, thermal shift) .

What strategies resolve contradictions in reported antioxidant or enzyme inhibition data?

Advanced Research Question

- Assay Standardization : Use stable radical sources (e.g., DPPH or ABTS) at fixed concentrations (0.1–0.2 mM) for antioxidant studies. Normalize results to Trolox equivalents .

- Enzyme Kinetics : Perform Michaelis-Menten analysis under varied substrate concentrations (e.g., 0–100 µM ATP) to distinguish competitive vs. non-competitive inhibition .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3-phenyl-1,2,4-triazol-5-amine) to identify trends in substituent effects .

How can computational methods predict the compound’s physicochemical properties?

Advanced Research Question

- LogP Calculations : Use ChemAxon or Schrödinger QikProp to estimate lipophilicity (predicted LogP ~1.2–1.8), critical for blood-brain barrier penetration in CNS drug design .

- pKa Prediction : The pyridin-2-amine group has a pKa ~4.5–5.0 (protonated at physiological pH), while triazole N-atoms remain uncharged, affecting solubility and protein binding .

- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gap ~5.2 eV), indicating stability under oxidative conditions .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Question

- Polymorphism : Slow evaporation from DMSO/water mixtures (7:3 v/v) at 4°C yields single crystals. Additives like Et₃N reduce π-π stacking interference .

- Twinned Data : Use SHELXD for structure solution and TWINLAW to refine twin fractions. High-resolution data (<1.0 Å) improves R-factor convergence (<0.05) .

- Hydrogen Bonding : The amine group forms intermolecular N–H···N bonds (2.8–3.0 Å) with triazole, stabilizing the crystal lattice .

How is the compound utilized in multicomponent reactions (MCRs) for heterocyclic synthesis?

Advanced Research Question

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives generates triazolopyridines. Optimize Cu(I) concentration (0.1–0.2 equiv) to suppress side reactions .

- Ugi Reaction : Combine with aldehydes, isocyanides, and carboxylic acids in methanol to synthesize polycyclic amines (e.g., imidazo[1,2-a]pyridines). Yields improve with microwave irradiation (50–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.